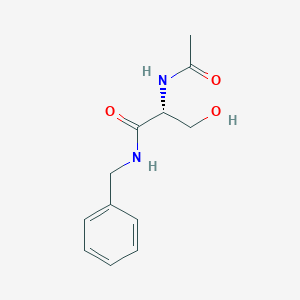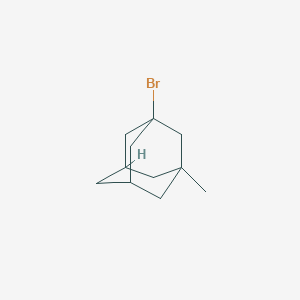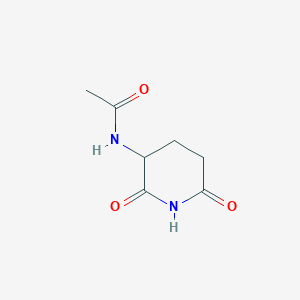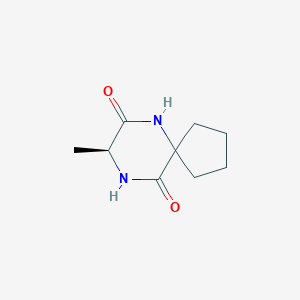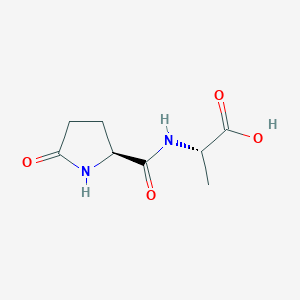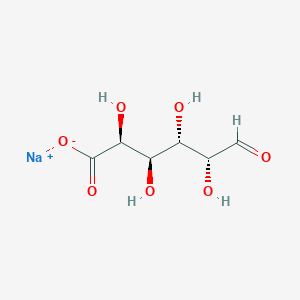
2-Hydroxy-1,4-benzoquinone
Descripción general
Descripción
2-Hydroxy-1,4-benzoquinone, also known as Hydroxy-1,4-benzoquinone, is one of the simplest hydroxyquinones and one of three hydroxybenzoquinone isomers . It is often derived from 1,4-benzoquinone and is sometimes simply called quinone . The IUPAC name for this compound is 2-hydroxycyclohexa-2,5-diene-1,4-dione .
Synthesis Analysis
The coordination polymers with binary ligands, including 2,5-dihydroxy-1,4-benzoquinone (H2DHBQ) and 4,4′-bipyridyl (bpy), were synthesized using in situ hydrolysis of 2,5-dimethoxy-1,4-benzoquinone (DMBQ) . Three kinds of coordination polymers were obtained depending on the metal ions .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-1,4-benzoquinone involves a saturated (C6) ring that contains two oxygen atoms bonded to carbonyls . The compound tends to dimerize spontaneously by peroxo bridges .
Chemical Reactions Analysis
The photochemical reduction of 1,4-benzoquinone (p-BQ) by superoxide anion radicals (O2•−) was explored by 355-nm laser flash photolysis (LFP) and 365-nm UV light steady irradiation . The main product of the photochemical reaction between p-BQ and O2•− was hydroquinone (H2Q) .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxy-1,4-benzoquinone include a density of 1.5±0.1 g/cm3, boiling point of 247.8±40.0 °C at 760 mmHg, and vapour pressure of 0.0±1.1 mmHg at 25°C . The compound also has an enthalpy of vaporization of 56.4±6.0 kJ/mol and a flash point of 118.0±23.8 °C .
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
2-Hydroxy-1,4-benzoquinone, also known as hydroxyquinone, is a class of quinoid compounds. A large number of hydroxyquinones are found in nature and exhibit unique biological activity . Their syntheses and main reactivity patterns have been extensively studied . For instance, a method of broad applicability for the preparation of the hydroxyquinone moiety is through Thiele-Winter acetoxylation .
Biological Activity
Hydroxyquinones exhibit a wide range of biological activities. They are found in nature in great variety and most of them exhibit interesting biological activity . For example, 3-cyclohexyl-2-hydroxy-1,4-naphthoquinone, parvaquone, is known to display antiprotozoal activity .
Pharmacological Applications
A large number of chemical derivatives with 1,4-benzoquinone as the basic subunit exhibit prominent pharmacological applications such as antibiotic, antitumor, antimalarial, antineoplastic, anticoagulant, and herbicidal activity .
Energy Storage
Organic 2,5-dihydroxy-1,4-benzoquinone potassium salt has been proposed as an advanced anode for potassium-ion batteries. Theoretical calculations and experimental results suggest that K+ can reversibly insert into this organic compound due to the flexible and stable structure of the K2C6H2O4 molecule as well as fast K+ kinetics in the selected dimethyl ether-based electrolyte .
Antimicrobial Agents
1,4-benzoquinone antimicrobial agents against Staphylococcus aureus and Mycobacterium tuberculosis have been reported to be derived from scorpion venom .
Developmental Ontogeny
The effect of 2,6-DCBQ-OH on the heart rate (number of beats per minute (bmp)) as a function of its concentration and time hours post fertilization (hpf) was investigated to evaluate the effect on developmental ontogeny .
Mecanismo De Acción
Target of Action
The primary targets of 2-Hydroxy-1,4-benzoquinone are enzymes involved in redox reactions. Specifically, it interacts with enzymes such as 1,2,4-benzenetriol dehydrogenase and hydroxybenzoquinone reductase . These enzymes play a crucial role in the metabolism of phenols .
Mode of Action
2-Hydroxy-1,4-benzoquinone interacts with its target enzymes by serving as a substrate. The enzyme 1,2,4-benzenetriol dehydrogenase catalyzes the conversion of 1,2,4-benzenetriol to 2-Hydroxy-1,4-benzoquinone . Conversely, the enzyme hydroxybenzoquinone reductase catalyzes the reverse reaction . The compound also interacts with the enzyme 2-hydroxy-1,4-benzoquinone-2-reductase, which converts it to 1,4-benzoquinone .
Biochemical Pathways
The compound is involved in the metabolism of phenols, such as 1,2,4-benzenetriol . It is formed by the reaction of 1,4-benzoquinone with hydrogen peroxide . The compound tends to dimerize spontaneously by peroxo bridges .
Result of Action
The result of the action of 2-Hydroxy-1,4-benzoquinone is the conversion of 1,2,4-benzenetriol to 1,4-benzoquinone via a series of redox reactions . This plays a significant role in the metabolism of phenols .
Action Environment
The action of 2-Hydroxy-1,4-benzoquinone can be influenced by environmental factors such as the presence of other compounds and the pH of the environment. For instance, the presence of hydrogen peroxide can lead to the formation of 2-Hydroxy-1,4-benzoquinone from 1,4-benzoquinone . .
Safety and Hazards
2-Hydroxy-1,4-benzoquinone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It poses risks such as acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .
Direcciones Futuras
One potential future direction for 2-Hydroxy-1,4-benzoquinone is its utilization as a cathode material for Li-ion batteries . This application explores the use of a 1-D coordination polymer, copper (II)-2,5-dihydroxy-1,4-benzoquinone (Cu-DHBQ), which is air-stable, devoid of coordinated water molecules, and possesses a high theoretical capacity of 266 mAh g−1 .
Propiedades
IUPAC Name |
2-hydroxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLIMIJPIZGPIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=CC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179468 | |
| Record name | Hydroxyquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-1,4-benzoquinone | |
CAS RN |
2474-72-8 | |
| Record name | Hydroxyquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2474-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-1,4-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002474728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXY-1,4-BENZOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7I5HV2JFI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 2-Hydroxy-1,4-benzoquinone has the molecular formula C6H4O3 and a molecular weight of 124.09 g/mol.
A: Yes, 2-Hydroxy-1,4-benzoquinone exhibits characteristic resonance Raman (RR) spectral features. Its principal in-phase C=O symmetric stretching mode appears at 1666 cm-1 in the deprotonated state in aqueous solution. This mode undergoes a downshift of approximately 25 cm-1 upon 18O substitution of one of the carbonyl oxygens. []
A: 2-Hydroxy-1,4-benzoquinone is a product of the oxidative degradation of various aromatic compounds by microorganisms. For example, Azoarcus anaerobius, a denitrifying bacterium, degrades resorcinol (1,3-dihydroxybenzene) through a pathway where 2-Hydroxy-1,4-benzoquinone is formed as an intermediate. [] This compound is formed by the dehydrogenation of hydroxyhydroquinone (1,2,4-benzenetriol), which itself is formed by the hydroxylation of resorcinol. []
A: Yes, 2-Hydroxy-1,4-benzoquinone can be further degraded by microorganisms. For instance, Azoarcus anaerobius can degrade it to acetic and malic acids. [] Another bacterium, Rhodococcus sp. BPG-8, employs a NAD(P)H dependent reductase to convert 2-Hydroxy-1,4-benzoquinone back to 1,2,4-trihydroxybenzene. []
A: 2-Hydroxy-1,4-benzoquinone is a photoproduct of 1,4-benzoquinone in water, formed in equal amounts with hydroquinone. [] This photohydroxylation process can occur through both free-radical and non-radical pathways depending on the 1,4-benzoquinone concentration. []
A: Yes, derivatives of 2-Hydroxy-1,4-benzoquinone, specifically 5-tert-butyl-2-hydroxy-1,4-benzoquinone, have been investigated as catalysts for aerobic oxidation reactions. One notable example is its use in the conversion of benzylic primary amines to imines. []
A: 2-Hydroxy-1,4-benzoquinone serves as a valuable building block in organic synthesis. For instance, it readily undergoes regioselective [3+2] photoaddition reactions with various alkenes, providing a one-step synthesis of benzofuran-4,7-diones. [, ]
A: Yes, 2-Hydroxy-1,4-benzoquinone derivatives have shown inhibitory activity against TPD (topaquinone)-dependent oxidases. [] Additionally, research suggests that 2-hydroxy-[1,4]benzoquinone moieties could be responsible for the chromophoric properties of aged bleached pulp samples. []
A: While specific data on the ecotoxicological effects of 2-Hydroxy-1,4-benzoquinone may be limited, its presence as a degradation product of various aromatic compounds in biological systems suggests a potential role in natural detoxification pathways. []
A: The degradation of 2-Hydroxy-1,4-benzoquinone is likely facilitated by microorganisms, as observed in the case of Rhodococcus sp. BPG-8, which uses an NAD(P)H dependent reductase for its conversion to 1,2,4-trihydroxybenzene. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



